molecular formula C25H31N3O5 B606594 セネリモド CAS No. 1262414-04-9

セネリモド

カタログ番号: B606594
CAS番号: 1262414-04-9
分子量: 453.5 g/mol
InChIキー: KJKKMMMRWISKRF-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Cenerimod has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

セネリモッドは、スフィンゴシン1リン酸受容体1を調節することにより、その効果を発揮します。この受容体は、免疫細胞のトラフィックの調節において重要な役割を果たします。セネリモッドはこの受容体に結合することで、リンパ球の循環への流出を抑制し、炎症や免疫応答を軽減します。 関与する分子標的と経路には、免疫細胞の遊走と機能に不可欠なスフィンゴシン1リン酸シグナル伝達経路が含まれます .

Safety and Hazards

Cenerimod has been evaluated in clinical trials for safety. In a study, Cenerimod was found to cause a statistically significant dose-dependent reduction in total lymphocyte count. All groups reported similar, non-dose-related frequencies of treatment-emergent adverse events . A small, dose-related, non-clinically relevant decrease in heart rate was observed in the first 6 hours after initiation .

将来の方向性

Cenerimod has shown promise in attenuating inflammatory injury and end organ damage in preclinical studies of systemic lupus erythematosus, rheumatoid arthritis, and systemic sclerosis . Further investigation in larger patient populations with longer treatment duration is warranted .

生化学分析

Biochemical Properties

Cenerimod is a highly selective modulator of the S1P1 receptor . It has unique signaling properties It interacts with the S1P1 receptor, a G protein-coupled receptor, to regulate different physiological and pathological processes . The nature of these interactions involves the modulation of the S1P1 receptor, which in turn influences the trafficking of lymphocytes .

Cellular Effects

Cenerimod has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Cenerimod reduces the transport of autoantigens by professional antigen-presenting cells to the lymph nodes, thereby reducing autoantigen presentation and lymphocyte activation . It also reduces pro-inflammatory cytokines, thereby reducing inflammation .

Molecular Mechanism

Cenerimod exerts its effects at the molecular level through its interaction with the S1P1 receptor . It modulates the S1P1 receptor, leading to the sequestration of circulating lymphocytes within lymph nodes . This prevents potentially pathogenic autoimmune cells from exiting into the bloodstream and reaching inflamed tissues .

Temporal Effects in Laboratory Settings

Cenerimod has shown dose-dependent effects over time in laboratory settings . It has been observed to cause a statistically significant dose-dependent reduction in total lymphocyte count from baseline to the end of treatment . The effects of Cenerimod on disease activity were observed at the end of treatment .

Dosage Effects in Animal Models

In animal models, the effects of Cenerimod vary with different dosages . In the rat AIA model, Cenerimod treatment was able to prevent disease development dose-dependently . Furthermore, low dose Cenerimod was able to limit joint inflammation to the same extent as low dose corticosteroid treatment .

Metabolic Pathways

Cenerimod is involved in the sphingosine-1-phosphate (S1P) pathway . It specifically binds to and activates the S1P1 receptor, which is a part of this pathway . This interaction regulates different physiological and pathological processes .

Transport and Distribution

Cenerimod is given as an oral once-daily tablet . The transport and distribution of Cenerimod within cells and tissues are likely influenced by its interaction with the S1P1 receptor

Subcellular Localization

Given its mechanism of action, it is likely that Cenerimod interacts with the S1P1 receptor, which is typically located on the cell surface

準備方法

セネリモッドの合成には、フェニルオキサジアゾール構造の形成を含む複数のステップが含まれます。 特定の合成経路と反応条件は、所有権があり、公には公開されていません。

化学反応の分析

セネリモッドは、次のようなさまざまな化学反応を起こします。

    酸化: この反応には、酸素の添加または水素の除去が含まれます。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。

    還元: この反応には、水素の添加または酸素の除去が含まれます。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

    置換: この反応には、1つの原子または原子のグループを別の原子またはグループに置き換えることが含まれます。一般的な試薬には、ハロゲンまたは求核剤が含まれます。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

セネリモッドは、化学、生物学、医学、および産業の分野で、いくつかの科学研究の応用があります。

類似化合物との比較

セネリモッドは、FTY720(フィンゴリモッド)などの他のスフィンゴシン1リン酸受容体モジュレーターと比較されます。両方の化合物が同じ受容体を標的としていますが、セネリモッドは独自のシグナル伝達特性と潜在的に改善された安全性プロファイルを持っています。 フィンゴリモッドとは異なり、セネリモッドは気管支収縮や血管収縮を引き起こさないため、自己免疫疾患の患者にとってより安全な選択肢となります .

類似の化合物には、次のようなものがあります。

セネリモッドの独特の特性と改善された安全性プロファイルは、全身性エリテマトーデスやその他の自己免疫疾患の治療のための有望な候補になっています。

特性

IUPAC Name

(2S)-3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5/c1-4-16-10-18(9-15(2)23(16)32-14-20(30)13-29)24-27-25(33-28-24)19-11-21(17-7-5-6-8-17)26-22(12-19)31-3/h9-12,17,20,29-30H,4-8,13-14H2,1-3H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKKMMMRWISKRF-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262414-04-9
Record name Cenerimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262414049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cenerimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12705
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2-Propanediol, 3-[4-[5-(2-cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-,(2S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CENERIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y333RS1786
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: Cenerimod is a potent, selective, and orally active sphingosine-1-phosphate receptor 1 (S1P1) modulator. [, ] It exerts its effects by binding to the S1P1 receptor and inducing its internalization. [, , ]

A: Cenerimod binding to S1P1 prevents lymphocytes from egressing from lymphoid organs, effectively sequestering them within these tissues. [, , , ] This leads to a reduction of circulating lymphocytes in the bloodstream. [1-4, 6, 10]

A: By reducing the number of circulating lymphocytes, Cenerimod aims to decrease the availability of pathogenic autoimmune cells in the bloodstream and their migration to inflamed tissues. [, , , , ] This mechanism has been explored for its therapeutic potential in various autoimmune diseases. [, , , , ]

A: While the exact chemical structure hasn't been explicitly disclosed in the provided abstracts, they refer to Cenerimod as a "selective S1P1 receptor modulator" [, , ] and provide information about its synthesis. []

ANone: The provided abstracts primarily focus on the pharmacological aspects of Cenerimod rather than its material properties.

A: Cenerimod functions as a selective S1P1 receptor modulator, influencing biological pathways rather than directly catalyzing chemical reactions. [, , , ] The provided research focuses on its therapeutic potential in autoimmune diseases.

A: While the abstracts don't provide specific details, one mentions the development of a "translational in silico indication discovery framework" [], suggesting the use of computational approaches in understanding Cenerimod's potential applications.

ANone: The provided abstracts do not delve into specific SAR studies for Cenerimod.

A: Cenerimod is formulated for oral administration. [1-4, 6] One study investigated the "food effect" on Cenerimod's pharmacokinetics, suggesting efforts to optimize its delivery. []

ANone: The provided research focuses primarily on the clinical development and preclinical evaluation of Cenerimod, with limited emphasis on environmental impact or specific safety regulations.

A: Cenerimod reaches peak plasma concentrations (tmax) between 5.0 and 6.2 hours after oral administration. []

A: Cenerimod is primarily metabolized into a metabolite termed M32, which is found in both urine and feces. [] No major metabolites were identified in plasma. []

A: Following oral administration, the majority of the Cenerimod dose is excreted in feces (58-100%), with a smaller proportion eliminated in urine (4.6-12%). []

A: Cenerimod has a long terminal half-life, ranging from 170 to 199 hours after a single dose and 283 to 539 hours after multiple doses. [] This suggests a potential for accumulation, which is further explored in a study using modeling approaches. []

A: A dedicated study revealed that food does not significantly influence the pharmacokinetic profile of Cenerimod. []

A: A comparative study in healthy Japanese and Caucasian subjects demonstrated that ethnicity does not significantly alter the pharmacokinetics or pharmacodynamics of Cenerimod. [] This finding supports the use of consistent dosing regimens across different ethnic groups.

A: Researchers utilized flow cytometry to assess Cenerimod-induced S1P1 receptor internalization in lymphocytes obtained from both healthy individuals and Systemic Lupus Erythematosus (SLE) patients. [, ] They also employed real-time migration assays to investigate the impact of Cenerimod on the migration of primary human T and B lymphocytes towards S1P. []

A: Preclinical studies employed the MRL/lpr mouse model, a well-established model for SLE. [, , ] In this model, Cenerimod treatment demonstrated several beneficial effects, including reduced immune cell infiltration in organs like the kidney and brain, decreased proteinuria, and improved survival. [, , ] Further research involved murine models of rheumatoid arthritis [] and Sjögren's syndrome, [, ] highlighting Cenerimod's potential in various autoimmune conditions.

A: Two Phase 2 clinical trials (CARE - NCT03742037 and ID-064A203) explored the safety, efficacy, and pharmacodynamics of Cenerimod in individuals with SLE. [] Cenerimod demonstrated a dose-dependent reduction in total lymphocyte count. [, ] Additionally, it significantly decreased levels of anti-double-stranded DNA (anti-dsDNA) antibodies, a crucial biomarker in SLE. [] Importantly, Cenerimod exhibited a favorable safety profile in these trials. [, ]

A: Following promising Phase 2 results, Cenerimod progressed to Phase 3 clinical trials (OPUS - NCT05648500) for evaluating its efficacy and safety in patients with moderate to severe SLE. [] Additionally, researchers are investigating its potential in other autoimmune diseases like Sjögren's syndrome. [, ]

ANone: The provided abstracts do not specifically address resistance mechanisms associated with Cenerimod.

A: Preclinical studies in mice revealed that Cenerimod was well-tolerated. [] In clinical trials involving healthy subjects, Cenerimod was generally safe and well-tolerated. [, , ] Transient decreases in heart rate and blood pressure were observed at higher doses, a common effect of S1P1R modulators. []

A: In clinical trials for SLE, researchers monitored total lymphocyte count and anti-double-stranded DNA (anti-dsDNA) antibody levels as pharmacodynamic biomarkers. [] Cenerimod's treatment led to a reduction in both of these markers, suggesting potential efficacy in modulating the disease process. []

A: One abstract mentions exploring the impact of Cenerimod on "immunologic biomarkers associated with higher rates of" specific outcomes in SLE. [] This implies ongoing research to identify more specific biomarkers for predicting treatment response or potential adverse events.

A: Researchers utilized radiolabelled 14C-Cenerimod in a mass balance study to characterize its absorption, distribution, metabolism, and excretion. [] This approach allowed for a comprehensive understanding of Cenerimod's fate in the body.

ANone: The provided abstracts primarily focus on the pharmaceutical and clinical aspects of Cenerimod, without delving into its environmental impact or degradation pathways.

ANone: The provided abstracts do not provide detailed information about the dissolution and solubility of Cenerimod.

ANone: The provided abstracts do not explicitly describe the validation procedures for analytical methods used in Cenerimod research.

ANone: The provided abstracts do not provide specific details about quality control measures associated with Cenerimod.

ANone: The provided abstracts primarily highlight the intended immunomodulatory effects of Cenerimod, focusing on its role in reducing circulating lymphocytes. [1-4, 6, 10]

ANone: The provided abstracts do not specifically address any interactions between Cenerimod and drug transporters.

ANone: The abstracts do not provide information about Cenerimod's potential to induce or inhibit drug-metabolizing enzymes.

ANone: The provided research does not discuss recycling or waste management strategies associated with Cenerimod.

ANone: While not explicitly stated, the research utilized various tools and resources, including:

  • Animal models: MRL/lpr mice for SLE, models for rheumatoid arthritis and Sjögren's syndrome. [, , , , , ]
  • Cell-based assays: Flow cytometry, real-time migration assays. [, , ]
  • Clinical trials: Phase 2 trials (CARE and ID-064A203), Phase 3 trial (OPUS). [, , , ]
  • Analytical techniques: Radiolabeling for mass balance studies. []

ANone: Key milestones in Cenerimod's development include:

  • Preclinical validation: Demonstrating efficacy in various animal models of autoimmune diseases, including SLE, rheumatoid arthritis, and Sjögren's syndrome. [, , , , , ]
  • Phase 2 clinical trials: Completion of two Phase 2 trials (CARE and ID-064A203) demonstrating safety, tolerability, and preliminary efficacy in SLE patients. [, , ]
  • Phase 3 trial initiation: Advancement of Cenerimod into a Phase 3 clinical trial program (OPUS) for evaluating its efficacy and safety in a larger population of SLE patients. []

ANone: The development of Cenerimod exemplifies a multidisciplinary effort, involving:

  • Medicinal chemistry: Designing and synthesizing Cenerimod as a selective S1P1 modulator. []
  • Pharmacology: Characterizing Cenerimod's pharmacokinetics, pharmacodynamics, and safety profile. [, , , ]
  • Clinical research: Conducting clinical trials to evaluate Cenerimod's efficacy and safety in patients with autoimmune diseases. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。